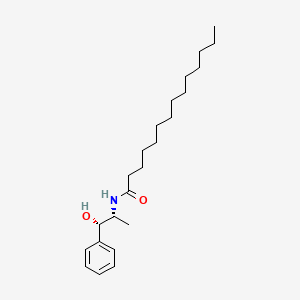

D-erythro-MAPP

Description

Properties

IUPAC Name |

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAZEWZHIRBZDA-NFBKMPQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931906 | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60847-25-8, 143492-38-0 | |

| Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythro-MAPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-erythro-MAPP: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a synthetic ceramide analogue that has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells. It functions as a specific inhibitor of alkaline ceramidase, leading to the intracellular accumulation of endogenous ceramide. This accumulation triggers a cascade of cellular events, primarily culminating in cell cycle arrest and apoptosis. This document details the underlying signaling pathways, summarizes key quantitative data, and provides outlines of relevant experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: Inhibition of Alkaline Ceramidase

This compound's primary molecular target is alkaline ceramidase (ACER), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] By specifically inhibiting this enzyme, this compound effectively blocks the degradation of endogenous ceramide, leading to its accumulation within the cancer cell.[2][3] This elevation of intracellular ceramide is the linchpin of this compound's anti-neoplastic activity. Notably, this compound is highly selective for alkaline ceramidase over its acidic counterpart.[2]

The inhibition of alkaline ceramidase by this compound is stereospecific, with the D-erythro enantiomer demonstrating biological activity, while the L-erythro form is inactive.

Downstream Cellular Effects

The accumulation of ceramide, a potent bioactive lipid, initiates a signaling cascade that culminates in two major anti-cancer outcomes:

-

Cell Cycle Arrest: Elevated ceramide levels induce a G0/G1 phase cell cycle arrest, thereby halting the proliferation of cancer cells. This effect is a direct consequence of ceramide's influence on key cell cycle regulatory proteins.

-

Apoptosis: Ceramide is a well-established pro-apoptotic second messenger. Its accumulation can trigger programmed cell death through various interconnected pathways.

Signaling Pathways

The signaling pathways activated by this compound-induced ceramide accumulation are multifaceted and converge on the induction of apoptosis. Key components of this signaling network include the activation of protein phosphatases and the modulation of the Bcl-2 family of proteins.

Ceramide-Activated Protein Phosphatases

Ceramide can activate protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). These phosphatases can dephosphorylate and inactivate pro-survival proteins, such as Akt, and can also dephosphorylate and activate pro-apoptotic proteins. For instance, PP2A has been shown to dephosphorylate the anti-apoptotic protein Bcl-2, thereby inhibiting its function.

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Ceramide accumulation can shift the balance towards pro-apoptotic members of this family. This can occur through several mechanisms:

-

Bcl-2 Dephosphorylation: As mentioned, ceramide-activated PP2A can dephosphorylate Bcl-2, leading to its inactivation.

-

Regulation of Ceramide Channels: Ceramide can form channels in the mitochondrial outer membrane, a process that is regulated by Bcl-2 family proteins and facilitates the release of pro-apoptotic factors.

The interplay of these pathways ultimately leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, executing the apoptotic program.

Diagram: Proposed Signaling Pathway of this compound in Cancer Cells

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation, which in turn promotes apoptosis and G0/G1 cell cycle arrest.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: Inhibitory Activity against Ceramidases

| Enzyme | IC50 | Reference(s) |

| Alkaline Ceramidase | 1-5 µM | |

| Acid Ceramidase | >500 µM |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Assay Duration | Reference(s) |

| HL-60 | Human Promyelocytic Leukemia | ~5 µM (for growth suppression) | Not Specified | |

| MCF-7 | Human Breast Adenocarcinoma | 4.4 µM, 15.6 µM | 24 h |

Note: The differing IC50 values for MCF-7 cells may be due to variations in experimental conditions.

Experimental Protocols

This section provides an outline of key experimental protocols for studying the effects of this compound.

Alkaline Ceramidase Activity Assay

This protocol is adapted from methodologies described in the literature and is intended as a guide.

Objective: To determine the inhibitory effect of this compound on alkaline ceramidase activity.

Materials:

-

Cell lysates or purified alkaline ceramidase

-

Tritium-labeled ceramide (e.g., [³H]C16-ceramide) or a fluorescent ceramide analogue

-

This compound

-

Assay buffer (e.g., 25 mM glycine-NaOH, pH 9.0, 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100)

-

Scintillation fluid and counter (for radioactive assay) or fluorometer (for fluorescent assay)

Procedure Outline:

-

Prepare reaction mixtures containing the assay buffer, enzyme source, and varying concentrations of this compound.

-

Pre-incubate the mixtures to allow for inhibitor binding.

-

Initiate the reaction by adding the radiolabeled or fluorescent ceramide substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a solvent to extract the product).

-

Separate the product (radiolabeled fatty acid or fluorescent product) from the substrate.

-

Quantify the product using liquid scintillation counting or fluorescence measurement.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Diagram: Experimental Workflow for Alkaline Ceramidase Inhibition Assay

Caption: A generalized workflow for determining the inhibitory activity of this compound on alkaline ceramidase.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure Outline:

-

Seed cancer cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash cells with PBS to remove ethanol.

-

Resuspend cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Clinical Status

As of the latest available information, there is no evidence of this compound (or its chemical name D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol) being investigated in clinical trials for the treatment of cancer. Extensive searches of clinical trial registries did not yield any relevant results.

Conclusion

This compound presents a compelling mechanism of action for the targeted therapy of cancer. By specifically inhibiting alkaline ceramidase and inducing the accumulation of the tumor-suppressive lipid ceramide, it effectively triggers cell cycle arrest and apoptosis in cancer cells. The data summarized in this guide, along with the outlined experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines, elucidating the finer details of its downstream signaling pathways, and exploring its efficacy in in vivo models to pave the way for potential clinical development.

References

The Role of D-erythro-MAPP in Sphingolipid Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a pivotal synthetic analog of ceramide, and its function within the intricate network of sphingolipid metabolism. This compound serves as a potent and selective inhibitor of alkaline ceramidase, a key enzyme responsible for the hydrolysis of ceramide into sphingosine. By impeding this catabolic step, this compound effectively elevates endogenous ceramide levels, a bioactive lipid implicated in a myriad of cellular processes including cell cycle arrest, growth suppression, and apoptosis. This document will elucidate the mechanism of action of this compound, present its quantitative inhibitory data, detail relevant experimental methodologies, and visualize its impact on sphingolipid signaling pathways.

Introduction to Sphingolipid Metabolism and the Role of Ceramidases

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also function as critical signaling molecules in a vast array of cellular processes. The metabolic pathways of sphingolipids are complex and tightly regulated, with the balance between key metabolites often dictating cellular fate. At a central juncture of these pathways lies ceramide, which can be metabolized by ceramidases to produce sphingosine. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule with roles in cell proliferation, survival, and migration.

There are several types of ceramidases, broadly classified by their optimal pH: acid, neutral, and alkaline. Alkaline ceramidases, the target of this compound, are crucial in regulating the cellular balance of ceramide and sphingosine. There are three known human alkaline ceramidases: ACER1, ACER2, and ACER3.[1] The targeted inhibition of these enzymes presents a valuable pharmacological strategy for modulating sphingolipid signaling in various pathological contexts, including cancer and neurodegenerative disorders.[2]

This compound: Mechanism of Action

This compound, a synthetic ceramide analog, functions as a specific inhibitor of alkaline ceramidase.[3][4] Its inhibitory action stems from its structural similarity to the natural substrate, ceramide. Unlike its enantiomer, L-erythro-MAPP, which is metabolized by alkaline ceramidase, this compound is resistant to metabolism and instead binds to the enzyme, blocking its catalytic activity.[3] This leads to a significant, time- and concentration-dependent increase in endogenous ceramide levels within the cell. The accumulation of ceramide, in turn, triggers downstream signaling cascades that can induce growth suppression and cell cycle arrest, particularly at the G0/G1 phase.

A key feature of this compound is its selectivity for alkaline ceramidase over acid ceramidase, making it a precise tool for studying the specific roles of alkaline ceramidase in cellular signaling.

Quantitative Inhibitory Data

The efficacy of this compound as an inhibitor of alkaline ceramidase has been quantified in several studies. The following table summarizes the key inhibitory parameters.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 1-5 µM | In vitro | |

| IC50 | 1 µM | Alkaline Ceramidase | |

| IC50 | >500 µM | Acid Ceramidase | |

| Ki | 2-13 µM | Alkaline Ceramidase |

Signaling Pathway and Experimental Workflow Visualization

To visually represent the role of this compound, the following diagrams have been generated using the DOT language.

Caption: Sphingolipid metabolic pathway illustrating the inhibitory action of this compound on alkaline ceramidase, leading to ceramide accumulation.

Caption: Experimental workflow for evaluating the effects of this compound on cellular systems.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Alkaline Ceramidase Activity Assay

This protocol is adapted from methodologies used to measure the activity of alkaline ceramidases.

Objective: To determine the in vitro activity of alkaline ceramidase in the presence and absence of this compound.

Materials:

-

Microsomal preparations from cells or tissues expressing alkaline ceramidase.

-

Substrate: D-ribo-C12-NBD-phytoceramide (NBD-C12-PHC).

-

Assay Buffer: 25 mM glycine-NaOH (pH 9.0-9.4), 5 mM CaCl2, 150 mM NaCl, 0.3% Triton X-100.

-

This compound stock solution.

-

HPLC system with a fluorescence detector.

Procedure:

-

Substrate Preparation: Disperse the NBD-C12-PHC substrate in the assay buffer by sonication in a water bath to form micelles.

-

Enzyme Preparation: Prepare microsomal protein suspensions in a buffer lacking Triton X-100.

-

Inhibitor Incubation: Pre-incubate the microsomal preparations with varying concentrations of this compound for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate-micelle mixture to the pre-incubated microsomes. The final reaction mixture should contain a defined concentration of substrate and microsomal protein.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a solvent such as methanol.

-

Product Analysis: Analyze the production of the fluorescent product, NBD-C12-fatty acid, by reverse-phase HPLC with fluorescence detection.

-

Data Analysis: Quantify the peak areas corresponding to the product and calculate the enzyme activity. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Intracellular Ceramide Levels by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of various ceramide species in cell lysates.

Objective: To measure the change in endogenous ceramide levels in cells treated with this compound.

Materials:

-

Cultured cells treated with this compound or vehicle control.

-

Internal Standard (e.g., C17:0 ceramide).

-

Lipid extraction solvents (e.g., methanol, chloroform, or other optimized solvent systems).

-

HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

C8 or C18 reverse-phase HPLC column.

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest the treated and control cells.

-

Add the internal standard to the cell pellets.

-

Perform lipid extraction using a method such as the Bligh-Dyer method or a simplified methanol-based extraction.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., mobile phase).

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Separate the different ceramide species using a gradient elution on a reverse-phase column.

-

Detect and quantify the ceramides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each ceramide species and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each ceramide species and the internal standard.

-

Calculate the concentration of each ceramide species relative to the internal standard and normalize to a measure of cell number or protein content.

-

Compare the ceramide levels between this compound-treated and control cells.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess cell viability following treatment with this compound.

Objective: To determine the effect of this compound on the viability of a cell population.

Materials:

-

Cultured cells.

-

This compound stock solution.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., SDS-HCl or DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated control wells.

-

MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells. Calculate the IC50 value for cell viability if applicable.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Objective: To determine if this compound induces cell cycle arrest.

Materials:

-

Cultured cells treated with this compound or vehicle control.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., ice-cold 70% ethanol).

-

Staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the DNA staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data on the fluorescence intensity of the DNA dye for a sufficient number of cells (e.g., 10,000-20,000 events).

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution between this compound-treated and control cells to identify any potential cell cycle arrest.

-

Conclusion and Future Directions

This compound has been established as a valuable pharmacological tool for the investigation of sphingolipid metabolism. Its specific inhibition of alkaline ceramidase allows for the precise manipulation of endogenous ceramide levels, providing insights into the downstream signaling consequences of ceramide accumulation. The resultant effects on cell growth and cell cycle progression underscore the therapeutic potential of targeting alkaline ceramidases in diseases characterized by aberrant cell proliferation, such as cancer.

Future research in this area could focus on the development of second-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties for in vivo applications. Furthermore, exploring the specific roles of individual alkaline ceramidase isoforms (ACER1, ACER2, and ACER3) in different cellular contexts and disease models will be crucial for the development of more targeted therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of sphingolipid signaling and its therapeutic manipulation.

References

- 1. pp.bme.hu [pp.bme.hu]

- 2. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

D-erythro-MAPP: A Selective Inhibitor of Alkaline Ceramidase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a synthetic analog of ceramide that has emerged as a potent and selective inhibitor of alkaline ceramidases (ACERs).[1][2] By blocking the hydrolysis of ceramide into sphingosine and a free fatty acid, this compound leads to the accumulation of endogenous ceramides, bioactive lipids that play crucial roles in various cellular processes, including cell cycle arrest, growth suppression, and apoptosis.[2] This technical guide provides an in-depth overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its use in research settings.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound

| Enzyme | IC50 | Ki | Cell Line/System | Reference |

| Alkaline Ceramidase | 1-5 µM | 2-13 µM | In vitro | [3] |

| Alkaline Ceramidase | 1 µM | - | HL-60 cells | |

| Acid Ceramidase | >500 µM | - | In vitro | |

| Acid Ceramidase | ~500 µM | - | In vitro |

Table 2: Effects of this compound on Sphingolipid Levels and Cellular Processes

| Effect | Concentration | Cell Line | Duration of Treatment | Magnitude of Effect | Reference |

| Increased Endogenous Ceramide | 5 µM | HL-60 | 24 hours | >3-fold increase | |

| Growth Suppression | 5 µM | HL-60 | Time-dependent | - | |

| G0/G1 Cell Cycle Arrest | 5 µM | HL-60 | - | - | |

| Apoptosis Induction | - | C3H10T1/2 | - | 8-fold increase (with ceramide) | |

| Decreased Sphingosine (SPH) | - | K562 | 72 hours | Inhibition of Ara-C induced increase | |

| Decreased Sphingosine-1-Phosphate (S1P) | - | K562 | 72 hours | Inhibition of Ara-C induced increase | |

| Decreased SPH and S1P in vivo | - | Mice | - | Significant decrease in erythrocytes and plasma |

Signaling Pathways

Alkaline ceramidases are key regulators of the sphingolipid metabolic pathway, influencing the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Inhibition of alkaline ceramidase by this compound disrupts this balance, leading to cellular outcomes such as apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Alkaline Ceramidase Activity Assay

This protocol is adapted from methodologies described in the literature and is designed to measure the activity of alkaline ceramidase in cell lysates or purified enzyme preparations.

Materials:

-

Cell lysate or purified alkaline ceramidase

-

This compound (in a suitable solvent like DMSO or ethanol)

-

Substrate: NBD-C12-phytoceramide or [3H]C16-ceramide

-

Reaction Buffer: 25 mM Glycine-NaOH, pH 9.4, 5 mM CaCl2, 150 mM NaCl, 0.3% Triton X-100

-

Stop Solution: Chloroform:Methanol (2:1, v/v)

-

TLC plate

-

TLC developing solvent: Chloroform/Methanol/25% Ammonia (14:6:1, v/v/v)

-

Fluorescence or radioactivity detector

Procedure:

-

Prepare the reaction mixture by dispersing the substrate in the reaction buffer via sonication to form micelles.

-

Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate mixture to the enzyme/inhibitor solution. The final substrate concentration is typically 10-50 µM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the lower organic phase onto a TLC plate.

-

Develop the TLC plate using the specified developing solvent.

-

Visualize and quantify the product (NBD-fatty acid or [3H]palmitate) using a suitable detector.

-

Calculate the percentage of inhibition relative to the vehicle control.

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to study its effects on cellular processes.

Materials:

-

Cultured cells (e.g., HL-60, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Prepare a working solution of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control.

-

Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

After incubation, harvest the cells for downstream analysis (e.g., cell viability assay, cell cycle analysis, lipid extraction).

Quantification of Endogenous Ceramide Levels

This protocol describes the extraction and quantification of endogenous ceramide from cells treated with this compound, adapted from established methods.

Materials:

-

Treated and control cells

-

PBS

-

Methanol

-

Chloroform

-

Internal standards (e.g., C17:0 ceramide)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Perform lipid extraction using a modified Bligh-Dyer method: add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, followed by chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

-

Quantify ceramide species by LC-MS/MS, using internal standards for normalization.

In Vivo Administration of this compound

This protocol provides a general guideline for the administration of this compound to mice to study its in vivo effects.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, ethanol, or a suitable formulation for injection)

-

Mice

-

Injection equipment (syringes, needles)

Procedure:

-

Prepare the this compound solution in the chosen vehicle at the desired concentration.

-

Administer this compound to the mice via the desired route (e.g., intravenous, intraperitoneal injection). The dosage and frequency will depend on the specific experimental design.

-

At the end of the treatment period, collect blood and/or tissues for analysis of sphingolipid levels or other relevant biomarkers.

-

For plasma analysis, collect blood into tubes containing an anticoagulant, centrifuge to separate the plasma, and store at -80°C until analysis.

-

For tissue analysis, harvest tissues, snap-freeze in liquid nitrogen, and store at -80°C until lipid extraction.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of alkaline ceramidases and the downstream effects of ceramide accumulation. Its selectivity for alkaline ceramidase over acid ceramidase allows for the targeted investigation of specific sphingolipid metabolic pathways. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies. As our understanding of the complexities of sphingolipid signaling continues to grow, selective inhibitors like this compound will be instrumental in dissecting these pathways and identifying potential therapeutic targets.

References

A Technical Guide to D-erythro-MAPP's Role in Ceramide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide is a critical bioactive sphingolipid that functions as a second messenger in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The intracellular concentration of ceramide is tightly regulated by a complex network of enzymes responsible for its synthesis and catabolism. One key regulatory node is the degradation of ceramide by ceramidases. This guide focuses on D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a specific inhibitor of alkaline ceramidase, and explores its mechanism of action and its profound impact on ceramide signaling pathways. Through the inhibition of ceramide degradation, this compound elevates endogenous ceramide levels, thereby promoting ceramide-induced cellular responses. This document provides a comprehensive overview of this compound, including its mechanism, quantitative inhibitory data, relevant experimental protocols, and its potential as a therapeutic agent.

Introduction to Ceramide Signaling

Ceramide, a central molecule in sphingolipid metabolism, is composed of a sphingosine backbone linked to a fatty acid via an amide bond.[1] It is not merely a structural component of cellular membranes but also a pivotal signaling molecule. Ceramide can be generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway that recycles sphingosine.[1]

The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), often dictates cellular fate. While ceramide is widely associated with pro-apoptotic and anti-proliferative signals, S1P is linked to cell survival and proliferation.[2] The enzymes that metabolize ceramide are therefore critical control points in cellular signaling. Among these are the ceramidases, which hydrolyze ceramide into sphingosine and a free fatty acid.[3] this compound has emerged as a key chemical tool and potential therapeutic agent by specifically targeting and inhibiting alkaline ceramidase activity.[4]

Mechanism of Action of this compound

This compound is a synthetic ceramide analog that functions not as a direct mimic of ceramide but as an inhibitor of its degradation. Its stereochemical configuration is opposite to that of the natural D-erythro-ceramide. The primary molecular target of this compound is alkaline ceramidase. By inhibiting this enzyme, this compound prevents the hydrolysis of endogenous ceramide, leading to its accumulation within the cell. This elevation of intracellular ceramide levels subsequently activates downstream signaling cascades that mediate the biological effects associated with high ceramide concentrations, such as cell growth suppression and cell cycle arrest.

Interestingly, this compound is poorly metabolized and remains intact within cells, which contributes to its sustained inhibitory effect. In contrast, its enantiomer, L-erythro-MAPP, is readily metabolized and shows no significant biological activity. This stereospecificity highlights the precise nature of the interaction between this compound and alkaline ceramidase.

Quantitative Data on this compound Inhibition

The efficacy of this compound as an inhibitor of ceramidase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data clearly indicates a high specificity for alkaline ceramidase over acid ceramidase.

| Enzyme | Cell Line / System | IC50 Value | Reference |

| Alkaline Ceramidase | in vitro | 1-5 µM | |

| Alkaline Ceramidase | in vitro | 1 µM | |

| Acid Ceramidase | in vitro | >500 µM | |

| Acid Ceramidase | in vitro | 500 µM | |

| Cell Viability | MCF-7 Cells | 4.4 µM |

Impact on Ceramide Signaling Pathways

By increasing the intracellular concentration of ceramide, this compound treatment triggers a range of downstream signaling events. Elevated ceramide levels are known to influence several key cellular pathways:

-

Cell Cycle Arrest: this compound treatment of HL-60 human promyelocytic leukemia cells leads to an arrest in the G0/G1 phase of the cell cycle, a well-documented effect of ceramide accumulation.

-

Apoptosis: Increased ceramide is a potent inducer of apoptosis. It can activate protein phosphatases, such as ceramide-activated protein phosphatase (CAPP), and influence mitochondrial function to initiate programmed cell death.

-

MAP Kinase Pathway: Ceramide has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling cascade. For instance, it can accelerate the dephosphorylation of ERK1/2, leading to downstream effects on cellular processes like prostaglandin production.

The inhibition of alkaline ceramidase by this compound effectively shifts the sphingolipid rheostat towards a pro-apoptotic, anti-proliferative state by preventing the conversion of ceramide to the pro-survival molecule sphingosine.

Experimental Protocols

In Vitro Ceramidase Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on ceramidase activity in vitro.

Objective: To determine the IC50 of this compound for alkaline and acid ceramidase.

Materials:

-

Cell lysates (e.g., from HL-60 cells) as a source of ceramidase.

-

Ceramide substrate (e.g., C16-ceramide).

-

This compound.

-

Assay buffers:

-

Alkaline buffer (e.g., pH 9.0).

-

Acidic buffer (e.g., pH 4.5).

-

-

Radiolabeled ATP ([γ-³²P]ATP) for quantification of ceramide-1-phosphate.

-

Thin-layer chromatography (TLC) system.

-

Scintillation counter or phosphorimager.

Procedure:

-

Prepare Lysates: Homogenize cells in a suitable lysis buffer and determine protein concentration.

-

Reaction Setup: In separate tubes, combine the cell lysate, assay buffer (either alkaline or acid), and varying concentrations of this compound.

-

Substrate Addition: Add the ceramide substrate to initiate the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination & Lipid Extraction: Stop the reaction and extract lipids using a chloroform/methanol solvent system.

-

Quantification: The remaining ceramide is phosphorylated using diacylglycerol kinase and [γ-³²P]ATP to form [³²P]ceramide-1-phosphate.

-

TLC Separation: Separate the radiolabeled product ([³²P]Cer-1-P) from the substrate using TLC.

-

Analysis: Quantify the radioactivity of the product spots. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Therapeutic Potential and Future Directions

The ability of this compound to elevate endogenous ceramide levels makes it a compound of significant interest for therapeutic development, particularly in oncology. Since ceramide is a potent inducer of apoptosis and cell cycle arrest, inhibiting its degradation is a promising strategy for cancer treatment. Studies have shown that this compound can reduce the viability of cancer cell lines, such as human breast cancer MCF-7 cells.

Future research will likely focus on:

-

Prodrug Development: Enhancing the pharmacokinetic properties of this compound through the design of prodrugs to improve its delivery and efficacy in vivo.

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents.

-

Exploring Other Pathologies: Given the role of sphingolipid dysregulation in various diseases, including neurodegenerative disorders and metabolic conditions, the therapeutic utility of this compound may extend beyond cancer.

Conclusion

This compound is a potent and specific inhibitor of alkaline ceramidase that serves as an invaluable tool for studying ceramide signaling. By blocking the catabolism of ceramide, it effectively elevates intracellular levels of this key second messenger, leading to significant anti-proliferative and pro-apoptotic effects. The detailed understanding of its mechanism of action, supported by robust quantitative data and clear experimental methodologies, positions this compound as a promising lead compound for the development of novel therapeutics targeting the ceramide signaling pathway.

References

- 1. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GT Digital Repository [repository.gatech.edu]

- 3. D-erythro MAPP, alkaline ceramidase inhibitor (CAS 60847-25-8) | Abcam [abcam.com]

- 4. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaline Ceramidase Inhibitor D-erythro-MAPP: A Technical Guide to its Effects on Endogenous Ceramide Levels and Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-erythro-MAPP ((1S,2R)-D-erythro-2-N-myristoylamino)-1-phenyl-1-propanol) is a potent and selective cell-permeable inhibitor of alkaline ceramidase. By blocking the hydrolysis of ceramide into sphingosine and a fatty acid, this compound effectively elevates endogenous ceramide levels. This accumulation of ceramide, a critical bioactive sphingolipid, triggers significant downstream cellular effects, most notably the induction of cell cycle arrest at the G0/G1 phase and subsequent inhibition of cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols, and visualizations of the key cellular pathways involved.

Mechanism of Action

This compound functions as a competitive inhibitor of alkaline ceramidases, with a significantly lower inhibitory concentration for alkaline ceramidases compared to acid ceramidase[1]. This selectivity allows for the targeted modulation of ceramide metabolism. The inhibition of alkaline ceramidase activity leads to the accumulation of various ceramide species within the cell. Elevated ceramide levels then act as a second messenger, initiating a signaling cascade that culminates in cell cycle arrest and the suppression of cell growth[1].

Quantitative Data

The following tables summarize the quantitative effects of this compound on enzyme activity, endogenous ceramide levels, and cell viability.

Table 1: Inhibitory Activity of this compound on Ceramidase Enzymes

| Enzyme | IC50 (in vitro) | Cell Line | Reference |

| Alkaline Ceramidase | 1-5 µM | HL-60 | [1] |

| Acid Ceramidase | >500 µM | HL-60 | [1] |

Table 2: Effects of this compound on Endogenous Ceramide Levels and Cell Viability

| Cell Line | This compound Concentration | Time Point | Effect on Endogenous Ceramide Levels | Effect on Cell Viability (IC50) | Reference |

| HL-60 (Human Promyelocytic Leukemia) | 5 µM | 24 hours | > 3-fold increase over baseline | Not Reported | [1] |

| MCF-7 (Human Breast Cancer) | Not Reported | Not Reported | Not Reported | 4.4 µM |

Signaling Pathway

The elevation of endogenous ceramide levels by this compound triggers a signaling cascade that leads to G0/G1 cell cycle arrest. A key event in this pathway is the dephosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb binds to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase. The accumulation of ceramide is also associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of cyclin D1.

Caption: Signaling pathway of this compound leading to G0/G1 cell cycle arrest.

Experimental Protocols

The following are representative protocols for the evaluation of this compound's effects on endogenous ceramide levels and cell viability.

Measurement of Endogenous Ceramide Levels by Diacylglycerol Kinase Assay

This protocol is a representative method based on the diacylglycerol (DG) kinase assay, a commonly used technique for ceramide quantification.

Materials:

-

Cell culture reagents

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Diacylglycerol (DG) kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., HL-60) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

-

Lipid Extraction: After treatment, harvest the cells and perform lipid extraction using a standard method, such as the Bligh-Dyer method.

-

Diacylglycerol Kinase Reaction: Resuspend the dried lipid extract in a reaction buffer containing DG kinase and [γ-³²P]ATP. Incubate to allow for the phosphorylation of ceramide to ceramide-1-phosphate.

-

Separation by TLC: Spot the reaction mixture onto a TLC plate and develop the plate using an appropriate solvent system to separate ceramide-1-phosphate from other lipids.

-

Quantification: Visualize and quantify the radiolabeled ceramide-1-phosphate using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring radioactivity with a scintillation counter.

-

Data Analysis: Calculate the amount of ceramide in each sample by comparing the radioactivity to a standard curve generated with known amounts of ceramide.

Cell Viability Assay (MTT Assay)

Materials:

-

Cell culture reagents

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After cell adherence, treat with a range of this compound concentrations.

-

MTT Addition: Following the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of endogenous ceramide in cellular processes. Its selectivity for alkaline ceramidase allows for the specific elevation of intracellular ceramide levels, leading to well-defined downstream effects such as G0/G1 cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating ceramide metabolism. Further research is warranted to fully elucidate the effects of this compound across a broader range of cell types and to explore its potential in preclinical models of diseases characterized by aberrant cell proliferation.

References

D-erythro-MAPP: A Technical Guide to its Application as a Selective Alkaline Ceramidase Inhibitor

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) as a potent and selective research tool for the inhibition of alkaline ceramidase. This document details the mechanism of action of this compound, its quantitative biochemical and cellular effects, and provides detailed protocols for its use in key experimental assays. The information presented is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid metabolism and cell signaling.

Introduction

This compound is a synthetic ceramide analogue that has emerged as a critical tool for investigating the role of alkaline ceramidases in cellular processes.[1][2] Unlike its parent molecule, ceramide, which is a key second messenger involved in cell growth, differentiation, and apoptosis, this compound functions not as a direct signaling molecule but as a specific inhibitor of the enzymes responsible for ceramide degradation.[1][3] Its selectivity for alkaline ceramidases over their acidic counterparts makes it an invaluable instrument for dissecting the distinct roles of these enzyme families in sphingolipid metabolism and signaling pathways.[1]

The primary mechanism of action of this compound is the competitive inhibition of alkaline ceramidase, the enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By blocking this enzymatic activity, this compound leads to an accumulation of endogenous ceramide within the cell. This elevation of intracellular ceramide levels subsequently triggers a cascade of downstream signaling events, most notably leading to cell growth suppression and arrest of the cell cycle at the G0/G1 phase.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 | Ki | Notes | Reference |

| Alkaline Ceramidase | 1-5 µM | 2-13 µM | Highly potent and selective inhibition. | |

| Acid Ceramidase | >500 µM | - | Poor inhibitor, demonstrating high selectivity. |

Table 2: Cellular Effects of this compound in HL-60 Human Promyelocytic Leukemia Cells

| Effect | Concentration | Time | Observation | Reference |

| Growth Suppression | 5 µM | Time-dependent | Significant inhibition of cell proliferation. | |

| Cell Cycle Arrest | 5 µM | - | Arrest in the G0/G1 phase of the cell cycle. | |

| Endogenous Ceramide Elevation | 5 µM | 24 hours | > 3-fold increase over baseline. |

Table 3: Cellular Effects of this compound in MCF-7 Human Breast Cancer Cells

| Effect | IC50 | Time | Observation | Reference |

| Inhibition of Cell Viability | 4.4 µM and 15.6 µM | 24 hours | Dose-dependent reduction in cell viability. |

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound Action

The inhibitory action of this compound on alkaline ceramidase initiates a clear signaling cascade, leading to significant cellular outcomes. The diagram below illustrates this pathway.

Caption: Signaling pathway of this compound.

Experimental Workflow for Assessing this compound Activity

A typical experimental workflow to characterize the effects of this compound involves a series of in vitro and cell-based assays. The following diagram outlines a logical progression of these experiments.

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Alkaline Ceramidase Activity Assay

This protocol is adapted from the methods described in the foundational studies of this compound.

Objective: To determine the inhibitory activity (IC50) of this compound on alkaline ceramidase.

Materials:

-

HL-60 cell homogenates (as a source of alkaline ceramidase)

-

[3H]C16-ceramide (substrate)

-

This compound

-

CHES buffer (pH 9.0)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare total homogenates from HL-60 cells as the source of ceramidase activity.

-

Reaction Mixture: In a microcentrifuge tube, combine the HL-60 cell homogenate with varying concentrations of this compound (or vehicle control) in CHES buffer (pH 9.0).

-

Substrate Addition: Initiate the reaction by adding [3H]C16-ceramide to a final concentration of 50 µM.

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C.

-

Reaction Termination and Extraction: Terminate the reaction and extract the lipids.

-

Quantification: Measure the release of the tritium-labeled acyl chains by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay in HL-60 Cells

This protocol describes a method to assess the effect of this compound on the viability of HL-60 cells.

Objective: To determine the effect of this compound on the proliferation and viability of HL-60 cells.

Materials:

-

HL-60 cells

-

RPMI 1640 medium supplemented with 20% (v/v) FBS, 100 µg/ml streptomycin, and 100 U/ml penicillin.

-

This compound

-

Trypan Blue solution

-

Hemocytometer

Procedure:

-

Cell Seeding: Seed HL-60 cells at a density of 4x10^4 cells/ml in a 96-well plate.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Counting: At each time point, harvest the cells and stain with Trypan Blue.

-

Quantification: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Data Analysis: Calculate the percentage of viable cells and plot cell growth curves to determine the effect of this compound on cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound-treated HL-60 cells using propidium iodide staining.

Objective: To determine the effect of this compound on the cell cycle progression of HL-60 cells.

Materials:

-

HL-60 cells

-

This compound

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat HL-60 cells with this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

-

Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Endogenous Ceramide Levels

This protocol provides a general method for the quantification of intracellular ceramide levels following treatment with this compound.

Objective: To measure the accumulation of endogenous ceramide in cells treated with this compound.

Materials:

-

HL-60 cells

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Diacylglycerol (DAG) kinase

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) system

-

Phosphorimager or scintillation counter

Procedure:

-

Cell Treatment and Lipid Extraction: Treat HL-60 cells with this compound (e.g., 5 µM) for 24 hours. Harvest the cells and perform a total lipid extraction.

-

DAG Kinase Assay: Resuspend the dried lipid extract and incubate with DAG kinase and [γ-32P]ATP to convert ceramide to [32P]ceramide-1-phosphate.

-

TLC Separation: Separate the radiolabeled lipids by TLC.

-

Quantification: Visualize the [32P]ceramide-1-phosphate spot using a phosphorimager and quantify the radioactivity by scintillation counting of the scraped spot.

-

Normalization: Normalize the ceramide levels to the total phosphate content of the lipid extract.

Conclusion

This compound is a well-characterized and highly selective inhibitor of alkaline ceramidase, making it an indispensable tool for studying the specific roles of this enzyme in cellular physiology and pathophysiology. Its ability to induce the accumulation of endogenous ceramide provides a powerful method for investigating the downstream consequences of ceramide signaling. The protocols and data presented in this technical guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the complex world of sphingolipid metabolism.

References

D-erythro-MAPP: A Technical Guide to its Impact on Cell Cycle Progression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific inhibitor of alkaline ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid that plays a pivotal role as a second messenger in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis. This technical guide provides an in-depth overview of the mechanisms by which this compound influences cell cycle progression and induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of alkaline ceramidase, with a reported IC50 in the range of 1-5 µM.[1] Its specificity for alkaline ceramidase over acid ceramidase (IC50 > 500 µM) makes it a valuable tool for studying the specific roles of this enzyme in cellular signaling.[2] The primary consequence of alkaline ceramidase inhibition by this compound is the elevation of endogenous ceramide levels. This accumulation of ceramide is the central event that triggers the downstream effects on cell cycle arrest and apoptosis.

Impact on Cell Cycle Progression

This compound has been demonstrated to induce cell cycle arrest, primarily in the G0/G1 phase, in various cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells.[1][2] This arrest prevents cells from progressing into the S phase, thereby inhibiting DNA replication and proliferation.

Quantitative Data: Cell Cycle Distribution

| Treatment | Cell Line | Concentration (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control | MCF-7 | 0 | 24 | ~60-65% | ~20-25% | ~10-15% |

| This compound | MCF-7 | 4.4 (IC50) | 24 | >80% | <10% | <10% |

Note: The data presented for this compound is an illustrative representation based on the established G0/G1 arrest and may not reflect the exact values from a single experiment.

Signaling Pathway of this compound-Induced G1 Arrest

The accumulation of ceramide initiated by this compound triggers a signaling cascade that culminates in G1 arrest. This pathway involves the modulation of key cell cycle regulatory proteins.

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation.

Induction of Apoptosis

The accumulation of ceramide following this compound treatment is a potent trigger for apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is a key mechanism of action for many anti-cancer therapies.

Quantitative Data: Apoptosis Induction

A study by İzgördü et al. (2020) on MCF-7 breast cancer cells provides quantitative data on the apoptotic effects of this compound.

| Treatment | Cell Line | Concentration (µM) | Duration (h) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |

| Control | MCF-7 | 0 | 24 | 4.72 | 1.73 | 6.45 |

| This compound | MCF-7 | 4.4 (IC50) | 24 | 25.80 | 11.05 | 36.85 |

Data sourced from İzgördü et al., Cytotechnology, 2020.

Signaling Pathway of this compound-Induced Apoptosis

Ceramide accumulation initiates apoptosis primarily through the intrinsic or mitochondrial pathway. This involves changes in mitochondrial membrane permeability and the activation of a cascade of caspases.

Caption: this compound triggers the intrinsic apoptotic pathway via ceramide.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for analyzing cell cycle distribution following this compound treatment.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol outlines the procedure for quantifying apoptosis using Annexin V and PI staining.

Materials:

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Wasting: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis of Cell Cycle and Apoptosis Proteins

This protocol provides a general framework for assessing the protein levels of key regulators.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin D1, CDK4, p21, phospho-pRb, cleaved Caspase-3, Bcl-2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: A generalized workflow for studying the effects of this compound.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the cellular functions of alkaline ceramidase and the downstream consequences of ceramide accumulation. Its ability to induce a robust G0/G1 cell cycle arrest and trigger apoptosis in cancer cells highlights its potential as a lead compound for the development of novel anti-neoplastic agents. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the multifaceted impact of this compound on fundamental cellular processes. Further investigation into the specific molecular targets and the in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Investigating the Biological Activity of D-erythro-MAPP Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of the D-erythro enantiomer of 2-(N-myristoylamino)-1-phenyl-1-propanol (MAPP). D-erythro-MAPP has been identified as a potent and selective inhibitor of alkaline ceramidase, an enzyme pivotal in sphingolipid metabolism. This inhibition leads to the intracellular accumulation of ceramide, a bioactive lipid implicated in the regulation of critical cellular processes, including cell cycle progression, growth suppression, and apoptosis. In stark contrast, its enantiomer, L-erythro-MAPP, demonstrates significantly reduced or no biological activity, highlighting a clear stereospecificity of action. This guide summarizes the quantitative data on the inhibitory potency and cellular effects of this compound, details the experimental protocols for key biological assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as signaling molecules that govern a wide range of cellular processes. Ceramide, a central molecule in sphingolipid metabolism, has emerged as a key second messenger involved in mediating cellular responses to stress, culminating in cell cycle arrest and apoptosis. The intracellular concentration of ceramide is tightly regulated by a network of enzymes responsible for its synthesis and degradation. Among these, ceramidases, which catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid, are critical regulators of the ceramide-sphingosine balance.

There are three main types of ceramidases, classified based on their optimal pH: acid, neutral, and alkaline. Alkaline ceramidases, in particular, have garnered interest as potential therapeutic targets due to their role in modulating cellular ceramide levels. The synthetic ceramide analog, this compound, has been characterized as a specific inhibitor of alkaline ceramidase activity.[1][2] Its ability to elevate endogenous ceramide levels makes it a valuable tool for studying the downstream effects of ceramide signaling and a potential lead compound for the development of therapeutics targeting diseases characterized by dysregulated cell growth, such as cancer.

This guide will explore the biological activity of this compound and its enantiomer, L-erythro-MAPP, providing a comprehensive resource for researchers in the field.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vitro and cell-based assays. The data clearly demonstrates its potency and selectivity as an inhibitor of alkaline ceramidase and its downstream cellular consequences.

| Parameter | This compound | L-erythro-MAPP | Cell Line/Enzyme Source | Reference |

| IC50 (Alkaline Ceramidase) | 1-5 µM | Inactive/Not a substrate | HL-60 cell homogenates | [1][2] |

| IC50 (Acid Ceramidase) | >500 µM | Not reported | HL-60 cell homogenates | [1] |

| Cell Growth Inhibition (HL-60) | Concentration-dependent | No effect | HL-60 (human promyelocytic leukemia) | |

| Cell Cycle Arrest | G0/G1 phase arrest | No effect | HL-60 (human promyelocytic leukemia) | |

| IC50 (Cell Viability, MCF-7) | 4.4 µM (24h) | Not reported | MCF-7 (human breast cancer) |

Signaling Pathway of this compound

This compound exerts its biological effects by directly inhibiting alkaline ceramidase. This enzymatic inhibition disrupts the normal catabolism of ceramide, leading to its accumulation within the cell. Elevated ceramide levels then trigger a signaling cascade that culminates in cell cycle arrest and a reduction in cell proliferation. The L-erythro enantiomer is not an effective inhibitor and is instead metabolized.

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound enantiomers.

In Vitro Alkaline Ceramidase Activity Assay

This assay measures the enzymatic activity of alkaline ceramidase in the presence and absence of inhibitors. It relies on the use of a radiolabeled ceramide substrate and subsequent separation of the radiolabeled fatty acid product.

Materials:

-

[3H]C16-Ceramide (or other radiolabeled ceramide)

-

HL-60 cell lysate (or other source of alkaline ceramidase)

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 0.2% (w/v) Triton X-100 and 5 mM CaCl2

-

This compound and L-erythro-MAPP stock solutions in DMSO

-

Chloroform/Methanol (2:1, v/v)

-

Silica gel Thin Layer Chromatography (TLC) plates

-

TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, a specified amount of cell lysate protein (e.g., 50-100 µg), and the desired concentration of this compound, L-erythro-MAPP, or DMSO vehicle control.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding [3H]C16-Ceramide to a final concentration of 50 µM.

-

Incubate the reactions at 37°C for 1 hour with gentle agitation.

-

Stop the reaction by adding 500 µL of Chloroform/Methanol (2:1, v/v).

-

Vortex vigorously and centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the resuspended samples onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is approximately 1 cm from the top.

-

Air dry the plate and visualize the separated lipids (unlabeled standards can be run in parallel and visualized with iodine vapor). The radiolabeled fatty acid will migrate further than the unreacted ceramide.

-

Scrape the silica gel from the areas corresponding to the fatty acid and unreacted ceramide into separate scintillation vials.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of ceramide hydrolyzed and determine the IC50 values for the inhibitors.

References

The Role of D-erythro-MAPP in Modulating Sphingosine-1-Phosphate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that governs a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation. The intracellular concentration of S1P is meticulously regulated by a delicate balance between its synthesis and degradation, a concept often referred to as the "sphingolipid rheostat". A key enzymatic player in the generation of the S1P precursor, sphingosine, is ceramidase. This technical guide provides an in-depth exploration of D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a specific inhibitor of alkaline ceramidase, and its role in modulating S1P levels. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for studying its effects, and provide visual representations of the associated biochemical pathways and experimental workflows.

Introduction to Sphingosine-1-Phosphate (S1P) Metabolism and Signaling

Sphingosine-1-phosphate is generated from the phosphorylation of sphingosine, a reaction catalyzed by two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2][3][4] The substrate for these kinases, sphingosine, is primarily produced from the deacylation of ceramide by ceramidases. The balance between the pro-apoptotic ceramide and the pro-survival S1P is crucial for determining cell fate.[5]

Once synthesized, S1P can exert its effects through two main avenues:

-

Intracellularly: S1P can act as a second messenger, directly influencing intracellular targets.

-

Extracellularly ("Inside-Out" Signaling): S1P can be exported out of the cell and bind to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface of the same or neighboring cells, initiating a cascade of downstream signaling events.

The levels of S1P are tightly controlled not only by its synthesis but also by its degradation. S1P can be dephosphorylated back to sphingosine by S1P-specific phosphatases or irreversibly cleaved by S1P lyase into hexadecenal and phosphoethanolamine.

This compound: A Specific Inhibitor of Alkaline Ceramidase

This compound is a synthetic ceramide analog that has been identified as a potent and specific inhibitor of alkaline ceramidase. By inhibiting this enzyme, this compound blocks the hydrolysis of ceramide to sphingosine. This disruption in the sphingolipid metabolic pathway leads to two primary consequences:

-

Accumulation of Endogenous Ceramide: The inhibition of its breakdown causes intracellular ceramide levels to rise.

-

Reduction of Sphingosine and S1P: With the decreased availability of the precursor sphingosine, the synthesis of S1P is consequently diminished.